

# An In-Depth Technical Guide to Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dapagliflozin Impurity A**, a key process-related impurity associated with the synthesis of the anti-diabetic drug Dapagliflozin. This document outlines its chemical properties, analytical methodologies for its identification and quantification, and available information on its synthesis and biological significance.

#### **Chemical Data and Identification**

**Dapagliflozin Impurity A** is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) under the CAS number 1807632-95-6. It is also commonly referred to as Dapagliflozin USP Related Compound A or Dapagliflozin 4-Bromo Analog.[1][2]

Table 1: Chemical Data for Dapagliflozin Impurity A



| Parameter         | Value                                                                                                            | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1807632-95-6                                                                                                     | [1][2]    |
| IUPAC Name (EP)   | (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol                                       | [1][2]    |
| IUPAC Name (USP)  | (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-<br>(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol       | [1][2]    |
| Synonyms          | Dapagliflozin USP Related<br>Compound A, Dapagliflozin 4-<br>Bromo Analog, 4-Deschloro-4-<br>bromo Dapagliflozin | [3][4]    |
| Molecular Formula | C21H25BrO6                                                                                                       | [3][4]    |
| Molecular Weight  | 453.32 g/mol                                                                                                     | [3][4]    |
| Physical State    | Solid                                                                                                            |           |
| SMILES            | O[C@H]1INVALID-LINKO<br>INVALID-LINKINVALID-<br>LINK[C@@H]1O                                                     | [2]       |

# Synthesis of Dapagliflozin Impurity A

The synthesis of **Dapagliflozin Impurity A** is primarily a result of process-related variations in the manufacturing of Dapagliflozin. While specific, detailed public-domain synthesis protocols for isolating this impurity are scarce, a patented method for producing dapagliflozin impurities in general involves using D-glucose as a starting material.[5] The process includes steps of aldehyde group protection, benzyl group addition, ethanethiol removal, condensation, and subsequent debenzylation to yield various dapagliflozin-related substances.[5] The formation of the 4-bromo analog instead of the 4-chloro compound (Dapagliflozin) would likely involve the use of a brominated starting material in the synthesis cascade.



## **Experimental Protocols for Analysis**

The identification and quantification of **Dapagliflozin Impurity A** are critical for the quality control of Dapagliflozin active pharmaceutical ingredient (API) and its formulations. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

# **High-Performance Liquid Chromatography (HPLC) Method**

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of Dapagliflozin and its related impurities, including Impurity A.

Table 2: HPLC Method Parameters for the Analysis of Dapagliflozin Impurity A

| Parameter           | Specification                              |  |
|---------------------|--------------------------------------------|--|
| Column              | Chiralcel OJ-3R (150 mm x 4.6 mm, 3 μm)    |  |
| Mobile Phase A      | Water:Acetonitrile (95:5 v/v)              |  |
| Mobile Phase B      | Acetonitrile:Water (95:5 v/v)              |  |
| Gradient Program    | A time-based gradient elution is employed. |  |
| Flow Rate           | 1.0 mL/min                                 |  |
| Column Temperature  | 40°C                                       |  |
| Detector Wavelength | 227 nm                                     |  |
| Injection Volume    | 10 μL                                      |  |
| Diluent             | A mixture of water and acetonitrile.       |  |

#### Preparation of Solutions:

• Standard Solution: A stock solution of **Dapagliflozin Impurity A** is prepared in the diluent at a concentration of approximately 0.0075 mg/mL. Working standard solutions are prepared by further dilution of the stock solution.



- System Suitability Solution: A solution containing Dapagliflozin Propanediol monohydrate standard and known impurities is prepared to ensure the chromatographic system is performing adequately.
- Sample Solution: A solution of the Dapagliflozin sample to be tested is prepared in the diluent at a suitable concentration.

#### **Other Analytical Techniques**

In addition to HPLC, other analytical methods are used for the structural characterization and confirmation of **Dapagliflozin Impurity A**, typically by suppliers of the reference standard. These include:

- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
- Infrared (IR) Spectroscopy: To identify functional groups.

Reference material suppliers provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques.[4]

### **Biological Activity and Signaling Pathways**

Currently, there is a lack of specific publicly available information on the biological activity, pharmacology, or toxicology of **Dapagliflozin Impurity A**. As a process-related impurity, its presence in the final drug product is strictly controlled to be within acceptable limits set by regulatory agencies to ensure patient safety.[6] General toxicological assessments of dapagliflozin and its degradation products have been conducted, but specific studies on the 4-bromo analog are not widely reported.

## **Visualization of Analytical Workflow**

The following diagram illustrates a typical workflow for the analysis of **Dapagliflozin Impurity A** in a drug substance or product.





Click to download full resolution via product page

Figure 1: Analytical Workflow for Dapagliflozin Impurity A.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. WO2016147197A1 A novel process for preparing (2s,3r,4r,5s,6r)-2-[4-chloro-3-(4-ethoxybenzyl)pheny 1] -6-(hy droxy methyl)tetrahydro-2h-py ran-3,4,5-triol and its amorphous form Google Patents [patents.google.com]
- 6. alentris.org [alentris.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Dapagliflozin Impurity A]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12369943#dapagliflozin-impurity-a-cas-number-and-chemical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com